3,5-dimethyl-1H-pyrazole-4-carbonitrile
Overview
Description
3,5-Dimethyl-1H-pyrazole-4-carbonitrile (DMP-CN) is an organic compound that belongs to the class of nitriles. It is a colorless, hygroscopic solid that is soluble in water and organic solvents. It has a molecular weight of 129.13 g/mol and a melting point of 111°C. DMP-CN has a wide range of applications in the fields of organic synthesis, medicinal chemistry, and pharmacology.
Scientific Research Applications
Anticancer Activity : A study demonstrated the synthesis of new heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole, highlighting their potential anticancer activity (Metwally, Abdelrazek, & Eldaly, 2016).
Efficient Synthesis Techniques : Research reported the efficient synthesis of pyridine-pyrimidines using 3-methyl-1H-pyrazole-5-amine, indicating the utility of 3,5-dimethyl-1H-pyrazole-4-carbonitrile in multicomponent synthesis processes (Rahmani et al., 2018).
Metallomacrocyclic Complexes : A study on the synthesis and characterization of metallomacrocyclic palladium(II) complexes with new hybrid pyrazole ligands, including 3,5-dimethylpyrazolic ligands, was conducted, revealing insights into complex molecular structures (Guerrero et al., 2008).
Antitumor Agents : Another study designed and synthesized novel pyrazole-based heterocycles, evaluating their structure-activity relationship for potential antitumor applications (Farag et al., 2010).
Tetrazoles Synthesis : The synthesis of new tetrazoles from 1-aryl-1H-pyrazole-4-carbonitriles was explored, contributing to the development of compounds with various potential applications (Santos et al., 2012).
Oxazole Reactions : Research on substituted 5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carbonitrile showed different reactions with nitrogen bases, highlighting diverse chemical behaviors of related compounds (Shablykin et al., 2008).
Pyridine Derivatives Synthesis : A study focused on the synthesis of novel pyridine derivatives from 3,5-diacetyl-2,6-dimethylpyridine, indicating the chemical versatility of related pyrazole compounds (Zhang et al., 2009).
Chromene Carbonitriles Synthesis : A catalyst-free synthesis method for chromene carbonitriles was developed using pyrazole aldehydes, showcasing an environmentally friendly approach in chemical synthesis (Jayanthi et al., 2022).
Enaminonitriles in Heterocyclic Synthesis : The use of enaminonitriles in synthesizing new pyrazole, pyridine, and pyrimidine derivatives was examined, contributing to the diversity of heterocyclic compounds (Fadda et al., 2012).
Hepatic Microsomal Metabolism : The in vitro hepatic microsomal metabolism of related compounds was studied to understand their biotransformation in biological systems (Kaymakçıoğlu et al., 1999).
Nucleophilic Reactions : A study investigated the nucleophilic behavior of certain reagents in reactions with 4-halo-3,5-dimethyl-1-nitro-1H-pyrazoles, contributing to the understanding of reaction mechanisms (Lammers et al., 1994).
properties
IUPAC Name |
3,5-dimethyl-1H-pyrazole-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3/c1-4-6(3-7)5(2)9-8-4/h1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTVBTYFIVEVET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60429091 | |
Record name | 3,5-dimethyl-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60429091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-1H-pyrazole-4-carbonitrile | |
CAS RN |
108161-12-2 | |
Record name | 3,5-dimethyl-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60429091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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